molecular formula C22H24N4 B11517526 2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile

2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile

Cat. No.: B11517526
M. Wt: 344.5 g/mol
InChI Key: PVERPFGRPQBZNM-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperazine ring, an indole moiety, and a nitrile group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Indole Derivative Formation: The next step involves the synthesis of 1-methyl-1H-indole-3-carbonitrile by reacting indole with methyl iodide and then introducing a nitrile group.

    Coupling Reaction: The final step involves coupling the 4-benzylpiperazine intermediate with the indole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine or indole moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperazine or indole derivatives.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-benzylpiperazin-1-ylmethyl)benzoic acid
  • methyl 2-(4-benzylpiperazin-1-yl)acetate

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, coupled with the piperazine ring and nitrile group, makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-1-methylindole-3-carbonitrile

InChI

InChI=1S/C22H24N4/c1-24-21-10-6-5-9-19(21)20(15-23)22(24)17-26-13-11-25(12-14-26)16-18-7-3-2-4-8-18/h2-10H,11-14,16-17H2,1H3

InChI Key

PVERPFGRPQBZNM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CN3CCN(CC3)CC4=CC=CC=C4)C#N

Origin of Product

United States

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